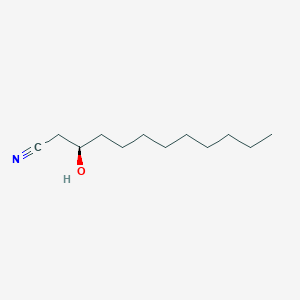
(3R)-3-hydroxydodecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxydodecanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxyl group (-OH) attached to the third carbon of a dodecanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecanenitrile precursor.
Hydroxylation: The introduction of the hydroxyl group at the third carbon position can be achieved through various hydroxylation reactions. One common method involves the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxododecanenitrile or 3-carboxydodecanenitrile.
Reduction: Formation of 3-hydroxydodecanamine.
Substitution: Formation of various substituted dodecanenitriles depending on the nucleophile used.
Scientific Research Applications
(3R)-3-hydroxydodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxydodecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(3R)-3-hydroxyundecanenitrile: Similar structure but with one less carbon in the chain.
(3R)-3-hydroxytridecanenitrile: Similar structure but with one more carbon in the chain.
Uniqueness
(3R)-3-hydroxydodecanenitrile is unique due to its specific chain length and the presence of both hydroxyl and nitrile functional groups
Properties
CAS No. |
922527-71-7 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(3R)-3-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
InChI Key |
BSFVTQCUZFZZJN-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CC#N)O |
Canonical SMILES |
CCCCCCCCCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


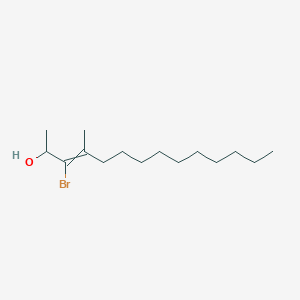
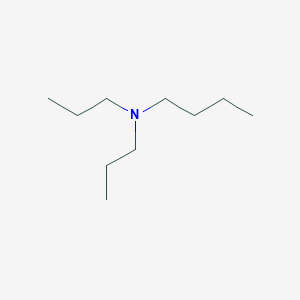
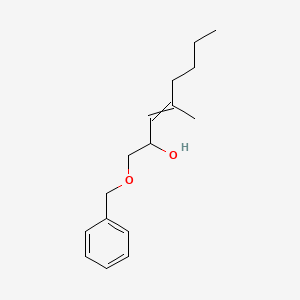
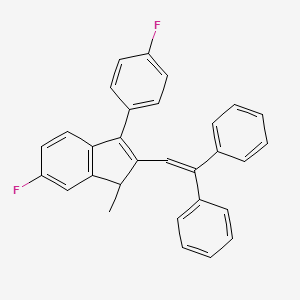
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
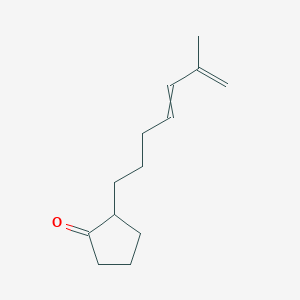
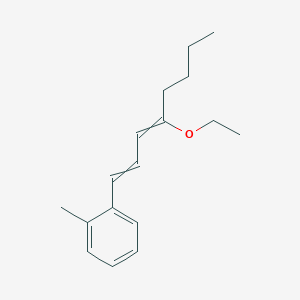
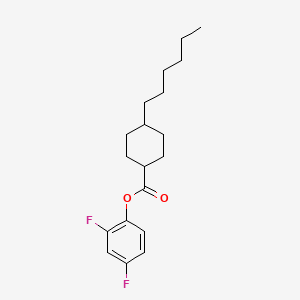
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
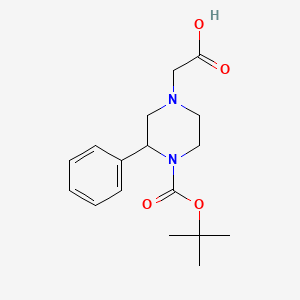
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
